molecular formula C19H34ClNO2S B4890850 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride

1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride

Cat. No. B4890850
M. Wt: 376.0 g/mol
InChI Key: NBNWLLXXBWJYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride, commonly known as ATE, is a chemical compound with potential therapeutic applications. ATE is a selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of sEH by ATE has been shown to have beneficial effects in various disease models, including hypertension, inflammation, and pain.

Scientific Research Applications

ATE has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have a beneficial effect on hypertension, inflammation, and pain. ATE has been shown to reduce blood pressure in spontaneously hypertensive rats and in a model of angiotensin II-induced hypertension. It has also been shown to reduce inflammation in a model of acute lung injury and to reduce pain in a model of neuropathic pain.

Mechanism of Action

ATE is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which plays a crucial role in the metabolism of endogenous fatty acid epoxides. The inhibition of 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride by ATE leads to an increase in the levels of these epoxides, which have been shown to have beneficial effects in various disease models. The exact mechanism by which ATE exerts its therapeutic effects is not fully understood, but it is thought to involve the modulation of various signaling pathways.
Biochemical and Physiological Effects:
ATE has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure, reduce inflammation, and reduce pain. ATE has also been shown to modulate various signaling pathways, including the NF-kB pathway, the MAPK pathway, and the PI3K/Akt pathway. ATE has been shown to have a good safety profile and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

ATE has a number of advantages for use in lab experiments. It is a selective inhibitor of the 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol hydrochloride enzyme, which makes it a useful tool for studying the role of this enzyme in various disease models. ATE has also been shown to have a good safety profile and to be well-tolerated in animal studies. However, ATE has some limitations for use in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and its potential therapeutic applications. Additionally, ATE is a relatively complex compound to synthesize, which may limit its availability for use in lab experiments.

Future Directions

There are many future directions for research on ATE. One area of research could focus on the development of new synthetic methods for ATE that are more efficient and cost-effective. Another area of research could focus on the identification of new therapeutic applications for ATE, particularly in the areas of cardiovascular disease, inflammation, and pain. Additionally, further studies are needed to fully understand the mechanism by which ATE exerts its therapeutic effects, and to identify potential side effects or limitations of its use. Finally, more studies are needed to evaluate the safety and efficacy of ATE in human clinical trials.

Synthesis Methods

ATE can be synthesized using a multi-step process that involves the reaction of 1-adamantyl bromide with 2-(2-hydroxyethoxy)ethylamine to form 1-(2-(1-adamantyl)ethoxy)ethylamine. This compound is then reacted with thiomorpholine-4-carbonyl chloride in the presence of triethylamine to form 1-[2-(1-adamantyl)ethoxy]-3-(4-thiomorpholinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of ATE.

properties

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO2S.ClH/c21-18(13-20-2-5-23-6-3-20)14-22-4-1-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,1-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNWLLXXBWJYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(1-Adamantyl)ethoxy]-3-thiomorpholin-4-ylpropan-2-ol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.